molecular formula C8H16N2 B1320898 2-Methyloctahydropyrrolo[3,4-c]pyridine CAS No. 885959-24-0

2-Methyloctahydropyrrolo[3,4-c]pyridine

Cat. No.: B1320898
CAS No.: 885959-24-0
M. Wt: 140.23 g/mol
InChI Key: BKVNPJOJIGXEPB-UHFFFAOYSA-N
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Description

2-Methyloctahydropyrrolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C8H16N2 It features a fused bicyclic structure consisting of a pyrrolidine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyrrolidine derivative, the compound can be synthesized via intramolecular cyclization reactions. The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydropyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-Methyloctahydropyrrolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrrolidine
  • 2-Methylpiperidine
  • Octahydropyrrolo[3,4-c]pyridine

Uniqueness

2-Methyloctahydropyrrolo[3,4-c]pyridine is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structure differentiates it from simpler analogs like 2-Methylpyrrolidine and 2-Methylpiperidine, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-7-2-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNPJOJIGXEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595789
Record name 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885959-24-0
Record name 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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